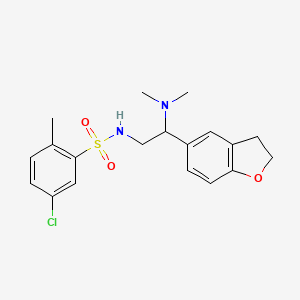

5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O3S/c1-13-4-6-16(20)11-19(13)26(23,24)21-12-17(22(2)3)14-5-7-18-15(10-14)8-9-25-18/h4-7,10-11,17,21H,8-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEFWVHJMHZINO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the dihydrobenzofuran moiety: This can be achieved through the cyclization of an appropriate phenol derivative.

Introduction of the dimethylaminoethyl side chain: This step often involves nucleophilic substitution reactions.

Sulfonamide formation: The final step usually involves the reaction of the intermediate with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro-substituted benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or various halogenating agents can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups or modify existing ones.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme activity or receptor binding.

Medicine: Potential use as a therapeutic agent, particularly in the development of new antibiotics or enzyme inhibitors.

Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylbenzenesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is crucial for DNA replication and cell division. The compound’s unique structure might allow it to interact with specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Key Structural and Functional Insights:

In contrast, compound 1h () uses a fused furoquinolinone system, contributing to its improved antitumor activity over non-heterocyclic analogs .

Aminoalkyl Side Chains: The dimethylaminoethyl group in the target compound and analog may improve solubility and receptor binding compared to the hydroxyethyl group in ’s compound.

Sulfonamide vs. Acetamide Pharmacophores :

- Sulfonamide-containing compounds (target, –7) likely engage in hydrogen bonding and electrostatic interactions with biological targets, whereas acetamide derivatives (e.g., 1h ) may exhibit different binding kinetics due to reduced electronegativity .

Substituent Effects :

- The 5-chloro-2-methylbenzenesulfonamide group in the target compound introduces steric bulk and electron-withdrawing effects, which could modulate metabolic stability. In contrast, the 3-chloro-4-methoxy substitution in ’s compound may alter spatial interactions with target proteins .

Biological Activity Trends: Compound 1h () demonstrates that dimethylaminoethyl side chains enhance antitumor activity (IC50: 14.45 μM for P388 cells) compared to its parent compound (>100 μM). This suggests that the target compound’s dimethylaminoethyl group may confer similar advantages .

Biological Activity

5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylbenzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in relation to serotonin receptors and other pharmacological targets. This article explores the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound.

Chemical Structure

The molecular formula for the compound is , with a molar mass of approximately 335.85 g/mol. The structure includes a chlorinated benzene sulfonamide moiety linked to a dimethylamino ethyl chain and a dihydrobenzofuran component.

Synthesis

The compound can be synthesized through a multi-step process involving the following key reactions:

- Microwave-assisted alkylation : This method enhances yield and reaction speed.

- Claisen rearrangement : Utilized for constructing the necessary carbon skeleton.

- Cyclization reactions : To form the benzofuran structure, which is crucial for biological activity.

Serotonin Receptor Interaction

Research indicates that this compound acts as a selective partial agonist at the 5-HT_2C receptor, with an EC50 value of 71 nM, suggesting moderate potency in activating this receptor compared to others like 5-HT_2A and 5-HT_2B where it shows significantly lower activity (EC50 = 7190 nM) . This selectivity is important for potential therapeutic applications in treating disorders related to serotonin signaling.

Structure-Activity Relationships (SAR)

The presence of the dimethyl group on the dihydrobenzofuran ring has been shown to enhance pharmacological activity. Variants of this compound with different substitutions were evaluated, revealing that modifications at specific positions can significantly influence receptor binding affinity and functional activity .

Case Studies

Several studies have evaluated the biological efficacy of similar compounds derived from the dihydrobenzofuran scaffold:

- Antidepressant-like Effects : A study demonstrated that compounds with similar structures exhibited antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders .

- Antibacterial Activity : Compounds inspired by dihydrobenzofuran structures were synthesized and tested against Chlamydia trachomatis, showing promising antibacterial activity with IC50 values ≤ 3 μM. This indicates potential for developing new antibiotics based on this scaffold .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀ClN₁O₂S |

| Molar Mass | 335.85 g/mol |

| EC50 (5-HT₂C agonist) | 71 nM |

| EC50 (5-HT₂A agonist) | 7190 nM |

| IC50 (Chlamydia trachomatis) | ≤ 3 μM |

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylbenzenesulfonamide, and how can reaction yields be optimized?

Methodological Answer:

A multi-step synthesis is typically employed, starting with sulfonylation of the benzenesulfonyl chloride intermediate. Key steps include:

- Chlorosulfonation : Use chlorosulfonic acid to introduce the sulfonamide group under controlled anhydrous conditions .

- Amine coupling : React the sulfonyl chloride with a dihydrobenzofuran-containing ethylamine derivative in a biphasic system (DCM/H₂O) with sodium carbonate to neutralize HCl byproducts. Yields (47–98%) depend on stoichiometric ratios and amine nucleophilicity .

- Purification : Column chromatography or recrystallization in ethanol improves purity. Monitor intermediates via TLC (silica gel, UV detection).

Basic: Which spectroscopic techniques are critical for structural validation, and how should contradictory data be resolved?

Methodological Answer:

- NMR : Use - and -NMR to confirm substituent positions (e.g., dihydrobenzofuran protons at δ 3.2–4.0 ppm, dimethylamino group at δ 2.2–2.8 ppm). Compare with analogs in literature .

- X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles. For example, sulfonamide torsion angles typically range 70–90° in similar structures .

- Contradiction resolution : If NMR and MS data conflict (e.g., unexpected molecular ion peaks), re-examine sample purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can computational modeling guide target identification and mechanism of action studies?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to receptors (e.g., serotonin or dopamine transporters). Focus on sulfonamide’s hydrogen-bonding potential with active-site residues .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .

- Validation : Cross-reference docking results with in vitro assays (e.g., enzyme inhibition IC₅₀) to confirm computational predictions .

Advanced: How should researchers design in vitro assays to evaluate biological activity while minimizing false positives?

Methodological Answer:

- Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using a stopped-flow CO₂ hydration assay. Include acetazolamide as a positive control .

- Cytotoxicity : Use MTT assays on HEK-293 and HepG2 cells. Pre-treat with 1% DMSO to solubilize the compound, and validate with a negative control (untreated cells) .

- False-positive mitigation : Include counterscreens (e.g., luciferase-based assays) to rule out nonspecific inhibition .

Basic: What strategies improve compound stability during storage and experimental workflows?

Methodological Answer:

- Storage : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation. Confirm stability via LC-MS every 6 months .

- Solution prep : Use freshly distilled DMSO or ethanol to avoid peroxide formation. For aqueous buffers, maintain pH 6–7 to prevent sulfonamide hydrolysis .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for analogs?

Methodological Answer:

- Scaffold modification : Synthesize derivatives with substituent variations (e.g., replacing chloro with fluoro, altering dihydrobenzofuran ring saturation). Use parallel synthesis for efficiency .

- Biological profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends. Apply PCA (principal component analysis) to correlate structural features with activity .

- Data interpretation : Use cheminformatics tools (e.g., MOE) to calculate descriptors (logP, polar surface area) and build QSAR models .

Advanced: What experimental frameworks address contradictory pharmacokinetic data between in vitro and in vivo models?

Methodological Answer:

- ADME profiling : Conduct parallel assays:

- In vitro : Microsomal stability (human liver microsomes), PAMPA for permeability .

- In vivo : Administer to Sprague-Dawley rats (IV/PO) and measure plasma concentrations via LC-MS/MS. Adjust for protein binding (equilibrium dialysis) .

- Discrepancy resolution : If oral bioavailability is lower than predicted, investigate first-pass metabolism using portal vein sampling .

Basic: What are the primary synthetic impurities, and how are they characterized?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.